![molecular formula C21H20O7 B156403 Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- CAS No. 10210-21-6](/img/structure/B156403.png)
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy-
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Overview
Description
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- is a natural compound that is found in various plants. It is a member of the anthraquinone family of compounds and is known for its various biological activities. This compound has been the subject of extensive research due to its potential applications in medicine, agriculture, and other fields.
Mechanism of Action
The mechanism of action of Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- in lab experiments is its potential to modulate various signaling pathways in cells. This makes it a promising compound for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of using this compound is its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy-. One area of research is the development of new therapies for cancer and other diseases based on the compound's biological activities. Another area of research is the study of the compound's effects on the microbiome and its potential use as a prebiotic. Additionally, research could focus on the development of new synthesis methods for the compound to improve its purity and yield.
Scientific Research Applications
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is its potential use in medicine. Studies have shown that this compound has various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
properties
CAS RN |
10210-21-6 |
---|---|
Product Name |
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- |
Molecular Formula |
C21H20O7 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O7/c1-3-4-5-6-13(22)18-15(24)9-12-17(21(18)27)20(26)16-11(19(12)25)7-10(28-2)8-14(16)23/h7-9,23-24,27H,3-6H2,1-2H3 |
InChI Key |
MLTVHORGISIISB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Other CAS RN |
10210-21-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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